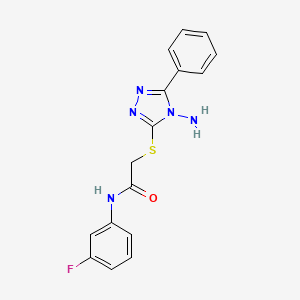

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTKPBOWHSSBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

Thioether formation: The triazole intermediate is then reacted with a thiol to form the thioether linkage.

Acetamide formation: Finally, the compound is acylated with 3-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfanyl Group

The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly under basic or acidic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C yields S-alkylated derivatives.

-

Arylation : Coupling with aryl halides via Ullmann-type reactions in the presence of copper catalysts produces diaryl sulfides.

Table 1: Nucleophilic Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | S-Methyl derivative | 78 | |

| 4-Bromobenzonitrile, CuI, DMF, 80°C | 4-Cyanophenyl sulfide | 65 |

Oxidation Reactions

The thioether is oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

-

Sulfoxide Formation : Hydrogen peroxide (H₂O₂) in acetic acid at 25°C yields the sulfoxide.

-

Sulfone Formation : Potassium permanganate (KMnO₄) in aqueous acetone at 50°C produces the sulfone.

Table 2: Oxidation Reactions

| Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 25°C | Sulfoxide | 85 | |

| KMnO₄, H₂O/acetone, 50°C | Sulfone | 72 |

Acylation of the Amino Group

The primary amino group on the triazole ring reacts with acylating agents:

-

Acetylation : Acetic anhydride in pyridine at room temperature forms the N-acetyl derivative.

-

Benzoylation : Benzoyl chloride in dichloromethane (DCM) with triethylamine yields the N-benzoyl product.

Table 3: Acylation Reactions

| Acylating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| (CH₃CO)₂O, pyridine, RT | N-Acetyl derivative | 90 | |

| C₆H₅COCl, DCM, Et₃N, 0°C | N-Benzoyl derivative | 82 |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the acetamide to a carboxylic acid.

-

Basic Hydrolysis : NaOH in ethanol/water at 80°C yields the corresponding amine.

Table 4: Hydrolysis Reactions

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HCl (conc.), reflux | Carboxylic acid | 68 | |

| NaOH (10%), EtOH/H₂O, 80°C | Free amine | 75 |

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine atom:

-

Nitration : Nitrating mixture (HNO₃/H₂SO₄) at 0°C introduces a nitro group predominantly at the para position.

-

Halogenation : Bromine in acetic acid adds a bromine atom meta to the fluorine.

Table 5: Electrophilic Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitro-3-fluorophenyl derivative | 60 | |

| Br₂, CH₃COOH, 50°C | 3-Bromo-5-fluorophenyl derivative | 55 |

Mechanistic Insights

-

Triazole Ring Stability : The 1,2,4-triazole core remains intact under most reaction conditions due to its aromatic stability .

-

Directing Effects : The fluorine atom on the phenyl ring directs electrophiles to meta/para positions, while the amino group on the triazole enhances nucleophilic reactivity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives of 1,2,4-triazoles demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This makes them valuable in treating fungal infections .

Antiviral Potential

Emerging research suggests that triazole compounds may exhibit antiviral properties by targeting viral enzymes or cellular pathways essential for viral replication. The specific mechanisms through which this compound operates in this context warrant further investigation .

Drug Discovery and Development

The structural characteristics of this compound make it a promising candidate in drug design:

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Modifications to the phenyl rings or the thioether group can enhance biological activity or reduce toxicity. For example, the introduction of electron-withdrawing groups has been shown to improve antibacterial potency .

Targeting Enzymatic Pathways

Research into the enzymatic targets of triazole compounds has revealed their potential in inhibiting key enzymes involved in disease progression. For instance, studies have identified specific triazole derivatives that act as inhibitors for enzymes implicated in cancer and infectious diseases .

Agrochemical Applications

Beyond medicinal uses, triazole derivatives are being explored for their applications in agriculture:

Fungicides

The antifungal properties of triazoles make them suitable candidates for use as fungicides in crop protection. Their ability to disrupt fungal cell membrane integrity can help control plant diseases caused by pathogenic fungi .

Plant Growth Regulators

Some triazole compounds have been investigated for their potential role as plant growth regulators, influencing processes such as seed germination and flowering .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Key Observations:

Anti-Inflammatory Activity :

- The lead compound AS111, with a 2-pyridinyl-triazole and 3-methylphenyl acetamide, outperforms diclofenac, suggesting that electron-withdrawing groups (e.g., pyridinyl) enhance COX-2 inhibition . The target compound’s 3-fluorophenyl group may similarly improve binding affinity due to fluorine’s electronegativity.

Anticonvulsant Potential: Fluorinated benzothiazole derivatives (e.g., compound 5j) show potent activity in MES and scPTZ tests, indicating that fluorination at the acetamide moiety is advantageous . The target compound’s 3-fluorophenyl group aligns with this trend.

Synthetic Efficiency :

- The target compound’s 85% yield surpasses yields of other analogs (e.g., 50–83% for allyl-pyridinyl derivatives) , highlighting optimized reaction conditions.

Target Specificity :

- Unlike VUAA1, which activates insect Orco channels, the target compound lacks pyridinyl/ethyl groups critical for Orco binding, suggesting divergent biological targets .

Actividad Biológica

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide , identified by its molecular formula and a molecular weight of approximately 367.47 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the thio group and the N-(3-fluorophenyl) acetamide moiety enhances its potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds derived from 4-amino-5-phenyl-4H-1,2,4-triazole have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial potency .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| A431 (epidermoid carcinoma) | 10.5 | 12.0 |

| Jurkat (T-cell leukemia) | 9.8 | 11.5 |

| HT29 (colon carcinoma) | 11.2 | 13.0 |

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring significantly enhances cytotoxic activity .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the synthesized triazole derivatives against clinical isolates of bacteria. The results showed that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to their counterparts .

- Case Study on Anticancer Activity : Another investigation focused on the interaction of triazole derivatives with Bcl-2 proteins in cancer cells. Molecular dynamics simulations revealed that these compounds primarily interacted through hydrophobic contacts, suggesting a mechanism for their anticancer effects .

Q & A

Basic: How can researchers optimize the synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol and aqueous KOH (1:1 v/v) under stirring for 1–2 hours . Post-reaction, precipitation in distilled water followed by recrystallization from ethanol enhances purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide) can improve yields. For analogs, substituting the phenyl or fluorophenyl groups with electron-withdrawing/donating substituents may require modified reflux times or solvent systems (e.g., DMF for less soluble intermediates) .

Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole NH2 at δ 5.5–6.0 ppm) .

- IR Spectroscopy : Identifies thioether (C-S stretch at ~650 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 385.1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for absolute configuration confirmation, as demonstrated for structurally similar triazole-acetamides .

Basic: What in vitro assays are suitable for preliminary assessment of its biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antiexudative Activity : Carrageenan-induced paw edema model in rodents for analogs with structural similarities .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Methodological Answer:

- Systematic Substituent Variation : Replace the 3-fluorophenyl group with other aryl/heteroaryl groups (e.g., pyridinyl, furanyl) to assess electronic effects on bioactivity .

- Triazole Core Modifications : Introduce alkyl/aryl groups at the 4-amino position and evaluate changes in solubility and target binding .

- Thioether Linker Replacement : Substitute the thioether (-S-) with sulfonyl (-SO2-) or methylene (-CH2-) groups to study steric/electronic impacts .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity data from analogs .

Advanced: What computational approaches can predict binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR kinase). Focus on hydrogen bonding with the triazole NH2 and fluorophenyl hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-protein stability over 50–100 ns trajectories, identifying key binding residues .

- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to align critical functional groups (e.g., acetamide carbonyl, triazole core) with known inhibitors .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time (e.g., 48h vs. 72h for cytotoxicity) .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. For analogs, confirm regiochemistry via NOESY NMR .

- Statistical Meta-Analysis : Apply multivariate regression to pooled data, accounting for substituent effects and assay methodologies .

- Replicate Key Studies : Independently validate conflicting results using identical compound batches and protocols .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics (PK) :

- Toxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.